Vardenafil dihydrochloride

Descripción general

Descripción

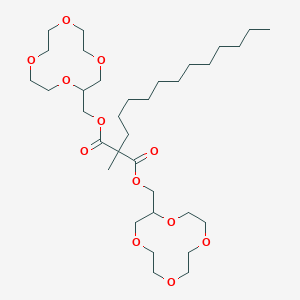

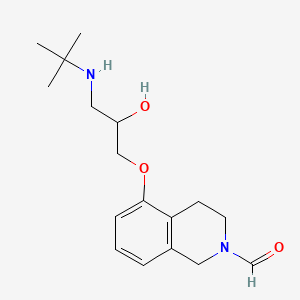

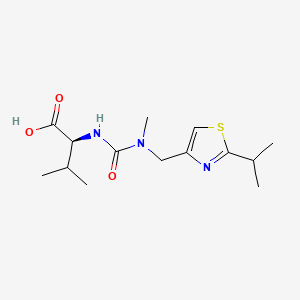

Vardenafil dihydrochloride is a synthetic, highly selective, and potent inhibitor of phosphodiesterase-5 (PDE5) which competitively inhibits cyclic guanosine monophosphate (cGMP) hydrolysis, thus increasing cGMP levels . It is clinically approved for the treatment of erectile dysfunction in men .

Synthesis Analysis

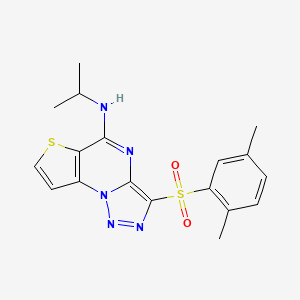

Vardenafil dihydrochloride is synthesized through a process that includes chlorosulfonation reaction at the beginning and the dehydration-cyclisation reaction at a later stage . An improved method for Vardenafil dihydrochloride synthesis on a larger scale modifies the initial steps to accommodate industrial production constraints .Molecular Structure Analysis

The crystal and molecular structures of vardenafil dihydrochloride were determined by single-crystal X-ray diffraction . The molecular mass was observed at m/z=488.9 (molecular weight=488.2) and the fragmentation pattern was studied using ion trap mass spectrometry .Chemical Reactions Analysis

Vardenafil dihydrochloride is involved in various chemical reactions. For instance, it undergoes solar phototransformation . Also, it’s synthesized through a process that includes chlorosulfonation reaction at the beginning and the dehydration-cyclisation reaction at a later stage .Physical And Chemical Properties Analysis

Vardenafil dihydrochloride has a molecular formula of C23H34Cl2N6O4S and a molecular weight of 561.5 g/mol . It is a part of the class of drugs called PDE5 inhibitors .Aplicaciones Científicas De Investigación

Erectile Dysfunction Treatment

Vardenafil dihydrochloride: is primarily used in the treatment of erectile dysfunction (ED) . It functions as a selective inhibitor of phosphodiesterase type 5 (PDE5), which is found in the penile corpus cavernosum . By inhibiting PDE5, it increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and enhanced blood flow to the penis .

Pulmonary Arterial Hypertension

Research has evaluated the use of Vardenafil as a monotherapy for the treatment of pulmonary arterial hypertension (PAH) . It works by relaxing blood vessels in the lungs, which lowers pulmonary blood pressure .

Pharmacokinetic Studies

Vardenafil dihydrochloride has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. These studies are crucial for determining the appropriate dosage and understanding drug interactions .

Biochemical Research

The compound has been used in biochemical research, particularly in studies involving single-crystal X-ray diffraction to determine crystal and molecular structures . This research contributes to the understanding of the drug’s physical and chemical properties.

Clinical Trials

Vardenafil dihydrochloride has been extensively studied in clinical trials for various indications. These trials assess the efficacy, safety, optimal dosage, and course of treatment for conditions like ED and PAH .

Industrial Synthesis

In the industrial context, Vardenafil dihydrochloride is synthesized through complex chemical reactions. Advanced synthetic routes have been developed for large-scale production, highlighting its pharmaceutical importance .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

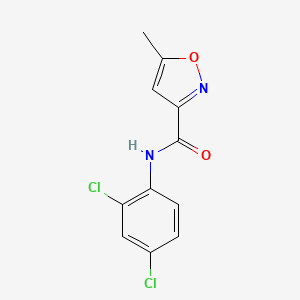

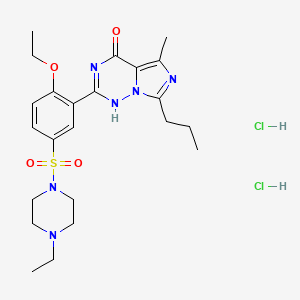

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHTGOGFDFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vardenafil dihydrochloride | |

CAS RN |

224789-15-5 | |

| Record name | Vardenafil dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224789155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VARDENAFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O8R96XMH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.